Anteisopentadecanoic acid (12-methyltetradecanoic acid, CAS 5502-94-3) is a 15-carbon branched-chain saturated fatty acid (BCFA) characterized by a methyl group at the anteiso (n-2) position [1]. This specific structural feature grants it distinct physicochemical properties, most notably a significantly lower melting point compared to straight-chain and iso-branched analogs[2]. In industrial and research procurement, 12-MTA is primarily sourced as a high-purity analytical standard, a specialized lipid building block for modulating membrane fluidity without unsaturation, and a bioactive precursor for lipoxygenase-inhibition and metabolic pathway studies [1]. Its stability against oxidation, combined with its fluid-like behavior at near-room temperatures, makes it a critical material for advanced lipid formulations and biophysical modeling [2].
Substituting 12-MTA with its structural isomer 13-methyltetradecanoic acid (iso-C15:0) or the straight-chain pentadecanoic acid (C15:0) fundamentally compromises both processability and biological assay integrity [1]. Thermally, the substitution of an anteiso-branch for an iso-branch or straight chain raises the melting point by over 25 °C, shifting the material from a low-temperature fluid to a rigid solid at room temperature, which drastically alters lipid nanoparticle (LNP) packing and membrane phase transitions [2]. Biologically, iso- and anteiso-isomers trigger entirely divergent metabolic pathways; for example, 12-MTA drives glucose uptake in myotubes, whereas iso-C15:0 shifts metabolism toward lipid oxidation[3]. Consequently, buyers must procure the exact anteiso-isomer to ensure reproducible fluidity profiles and specific substrate pathway activation[3].
12-Methyltetradecanoic acid (anteiso-C15:0) exhibits a profoundly altered thermal profile compared to its structural isomers. While pentadecanoic acid (straight-chain C15:0) and 13-methyltetradecanoic acid (iso-C15:0) melt at ~52.3 °C and ~50.2 °C respectively [1], 12-MTA melts at 24.2–26.2 °C[2]. This dramatic shift occurs because the anteiso-methyl group disrupts crystalline lipid packing far more effectively than terminal iso-branching [2].
| Evidence Dimension | Melting Point / Phase Transition Temperature |
| Target Compound Data | 24.2–26.2 °C (Anteiso-C15:0) |
| Comparator Or Baseline | ~52.3 °C (Pentadecanoic acid) and ~50.2 °C (13-Methyltetradecanoic acid) |
| Quantified Difference | >25 °C reduction in melting point |
| Conditions | Standard atmospheric pressure, neat solid |
Procurement for lipid nanoparticle (LNP) formulation or membrane biophysics requires 12-MTA when low-temperature fluidity is needed without introducing oxidation-prone unsaturated double bonds.
In human myotube models, substitution of 12-MTA with iso-branched analogs fundamentally alters metabolic outcomes. 12-Methyltetradecanoic acid specifically upregulates glucose uptake and glycogen synthesis [1]. In contrast, 13-methyltetradecanoic acid (iso-C15:0) and longer iso-branched fatty acids preferentially increase oleic acid uptake and oxidation while reducing insulin-stimulated glycogen synthesis [1].
| Evidence Dimension | Metabolic Pathway Activation |
| Target Compound Data | Increases glucose uptake and glycogen synthesis |
| Comparator Or Baseline | 13-MTD (iso-C15:0) increases oleic acid oxidation and reduces glycogen synthesis |
| Quantified Difference | Complete shift from glucose-driven to lipid-driven metabolism |
| Conditions | Human myotube cellular assays |
Researchers studying metabolic syndrome or cellular energy cannot substitute iso-C15:0 for anteiso-C15:0, as they trigger entirely divergent metabolic substrate preferences.
12-Methyltetradecanoic acid acts as a specific inhibitor of 5-lipoxygenase (5-LOX), reducing levels of the pro-proliferative metabolite 5-HETE [1]. In PC3 prostate cancer cells, this targeted inhibition translates to an IC50 of 2.4–7.5 µM, accompanied by a 4- to 7-fold increase in caspase-3 activity [2]. This specific 5-LOX inhibitory mechanism distinguishes it from generic cytotoxic fatty acids [1].
| Evidence Dimension | Apoptotic Activity (IC50) and Caspase-3 Activation |
| Target Compound Data | IC50 = 2.4–7.5 µM; 4-7x increase in caspase-3 |
| Comparator Or Baseline | Baseline untreated PC3 cells |
| Quantified Difference | 4- to 7-fold upregulation of caspase-3 via specific 5-HETE depletion |
| Conditions | PC3 prostate cancer cell line, in vitro assay |
Validates 12-MTA as a highly specific precursor or reference standard for targeted lipoxygenase-inhibition assays, preventing off-target effects seen with generic lipid mixtures.
12-MTA is utilized for formulating lipid nanoparticles (LNPs) or cosmetic emollients where low-temperature fluidity is required [1]. Because its anteiso-branching lowers the melting point to ~25 °C without the use of double bonds, it provides the physical processability of an unsaturated lipid while maintaining the oxidative stability of a saturated chain [1].
In metabolic syndrome and cellular energy research, 12-MTA serves as a specific standard for upregulating cellular glucose uptake and glycogen synthesis in myotube models[2]. It must be selected over iso-branched analogs, which confound assays by shifting metabolism toward lipid oxidation[2].
12-MTA is utilized as a targeted bioactive precursor or reference standard in oncology and inflammation research aiming to specifically deplete 5-HETE[3]. Its ability to induce a 4- to 7-fold increase in caspase-3-mediated apoptosis in prostate cancer cell lines makes it highly relevant for evaluating lipoxygenase-mediated disease states [3].
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